Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
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Overview
Description
Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a benzo[d]thiazole moiety, which is further connected to a dimethylaminoethyl group. The hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylaminoethyl group: This is achieved through nucleophilic substitution reactions, often using dimethylaminoethyl chloride or similar reagents.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where each step is optimized for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially opening it up or reducing double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the benzo[d]thiazole ring.
Substitution: Various substituted benzoate and benzo[d]thiazole derivatives.
Scientific Research Applications
Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride has diverse applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its application:
Biological Systems: It may interact with cellular components, disrupting normal functions or signaling pathways. The dimethylamino group can facilitate binding to biological targets.
Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylamino)benzoate: Similar structure but lacks the benzo[d]thiazole moiety.
2-(Dimethylamino)ethyl benzoate: Similar but without the benzo[d]thiazole ring.
Benzo[d]thiazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is unique due to its combination of a benzo[d]thiazole ring with a dimethylaminoethyl group and a benzoate ester, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethyl-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-14-12-15(2)19-18(13-14)23-22(29-19)25(11-10-24(3)4)20(26)16-8-6-7-9-17(16)21(27)28-5;/h6-9,12-13H,10-11H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDMLNAJORWIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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